molecular formula C7H7N3 B1282199 2-Amino-5-methylnicotinonitrile CAS No. 38076-78-7

2-Amino-5-methylnicotinonitrile

Cat. No. B1282199
CAS RN: 38076-78-7
M. Wt: 133.15 g/mol
InChI Key: OOKFORLRLLVDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylnicotinonitrile (2-AMN) is an important organic compound in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including drugs and natural products. It has been used as a starting material for the synthesis of many drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. The compound has also been used as a catalyst in organic synthesis, as well as in the preparation of polymers and enzymes.

Scientific Research Applications

Synthesis and Biological Activity

  • Plant Growth Regulators : 2-Amino-5-methylnicotinonitrile derivatives have been explored for their potential as plant growth regulators. One study synthesized various derivatives, including 2-[(triphenylphosphoranylidene)amino]tetrazolo[1,5-a]pyridine, which showed effectiveness as wheat growth regulators (Dyadyuchenko et al., 2018).

Chemical Synthesis and Reactions

  • Regioselective Reactions : Research has demonstrated the regioselective nucleophilic substitution of chlorine in 2,6-dichloro-4-methylnicotinonitrile to form triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, highlighting the compound's utility in chemical synthesis (Dyadyuchenko et al., 2021).

Applications in Medicine

  • Anticancer Properties : A study focused on synthesizing various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile and evaluating their potential as anticancer agents. This research adds to the understanding of its applications in medicinal chemistry (Mansour et al., 2021).

Material Science Applications

  • Novel Synthesis Techniques : Research into the nucleophilic recyclization of pyridinium salts for synthesizing 2-methylnicotinonitrile derivatives offers insights into new methods in material science (Duan et al., 2022).

Advanced Organic Chemistry

  • Synthesis of Complex Compounds : The base-catalyzed ring transformation of 2H-pyran-2-ones into aminonicotinonitriles and diaminopyridines demonstrates the compound's role in creating complex organic structures (Farhanullah et al., 2003).

Novel Organic Reactions

  • Oxidation Mechanisms : A study investigated the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, providing insights into novel oxidation mechanisms in organic chemistry (Zolfigol et al., 2017).

Neuroscience Research

  • Alzheimer's Disease Imaging : this compound derivatives have been utilized in neuroimaging for Alzheimer's disease, providing a non-invasive technique to monitor neurofibrillary tangles and beta-amyloid plaques (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

2-amino-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKFORLRLLVDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517311
Record name 2-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38076-78-7
Record name 2-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-bromo-5-methylpyridine (3.74 g) in DMF (30 mL) was added copper(I) cyanide (4.48 g), and the mixture was stirred under microwave irradiation at 180° C. for 30 min. To the reaction mixture were added ethyl acetate and water, 1N aqueous sodium hydroxide solution (50 mL) was added and the mixture was stirred. Insoluble material was filtered off through celite. The aqueous layer and organic layer were separated, and the aqueous layer was extracted with ethyl acetate. The extract was collected, washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (357 mg) as a colorless solid.
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-methylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-5-methylnicotinonitrile
Reactant of Route 4
2-Amino-5-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-5-methylnicotinonitrile
Reactant of Route 6
2-Amino-5-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.